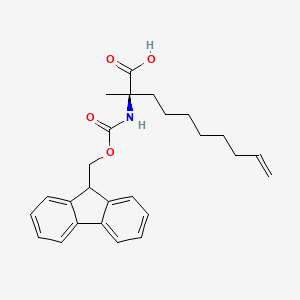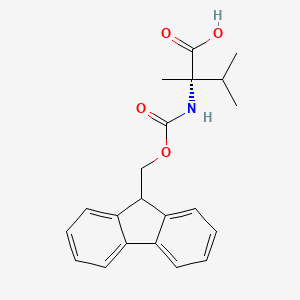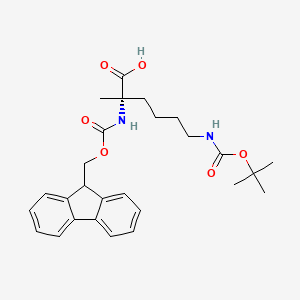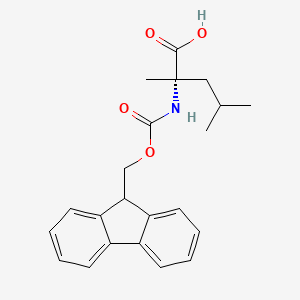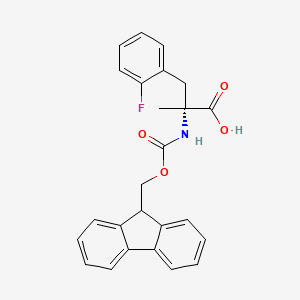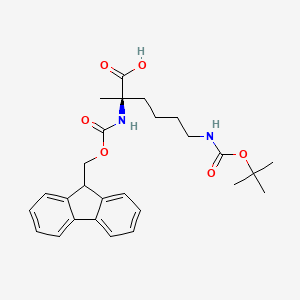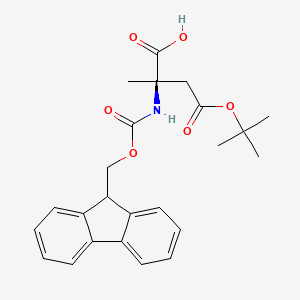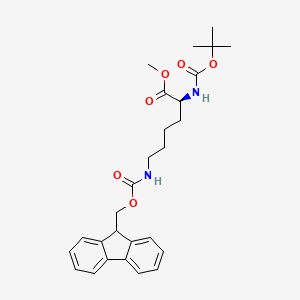
Boc-Lys(Fmoc)-OMe
Overview
Description
“Boc-Lys(Fmoc)-OMe” is a derivative of the amino acid lysine . It is used as a reagent in Fmoc solid-phase peptide synthesis . The Boc group is readily removed with trifluoroacetic acid (TFA) during cleavage of the peptide product from Wang resin or Rink amide resin .
Synthesis Analysis
The synthesis of “Boc-Lys(Fmoc)-OMe” involves the reaction of lysine cyclic dipeptide with Fmoc N-hydroxysuccinimide ester (Fmoc-OSu) and di-tert-butyl dicarbonate [(Boc)2O] . The Fmoc group is stable to the harsh oxidative conditions frequently used to generate peptide thioesters from peptide hydrazide or o-aminoanilide .Molecular Structure Analysis
The molecular formula of “Boc-Lys(Fmoc)-OMe” is C26H32N2O6 . Its molecular weight is 468.54 g/mol . The InChI key is UMRUUWFGLGNQLI-QFIPXVFZSA-N .Chemical Reactions Analysis
“Boc-Lys(Fmoc)-OMe” is used in Fmoc solid-phase peptide synthesis . The Boc group is readily removed with trifluoroacetic acid (TFA) during cleavage of the peptide product from Wang resin or Rink amide resin .Physical And Chemical Properties Analysis
“Boc-Lys(Fmoc)-OMe” is a solid substance . It has an optical activity of [α]20/D −12±1°, c = 1% in DMF . It is stored at a temperature of 2-8°C .Scientific Research Applications
Peptide Synthesis
Boc-Lys(Fmoc)-OMe is widely used in the field of peptide synthesis . The Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butoxycarbonyl) groups are used as protective groups for the amino and carboxyl groups of lysine during peptide synthesis . These protective groups can be selectively removed under specific conditions, allowing for the controlled elongation of the peptide chain .
Solid-Phase Synthesis
This compound is also used in solid-phase synthesis . For example, it has been used in the synthesis of pentasubstituted dihydroimidazolylbutyl dihydroimidazol-3-ium salts by coupling with p-methylbenzhydrylamine (MBHA) resin .
Synthesis of Threading Intercalators
Boc-Lys(Fmoc)-OMe has been used in the Fmoc-based peptide synthesis of bis-naphthalene diimide, a threading intercalator . Threading intercalators are a type of DNA intercalator that can thread through the DNA helix and bind at specific sites .
Biochemical Research
In biochemical research, Boc-Lys(Fmoc)-OMe is used due to its specific properties. The Fmoc group is UV-active and can be used for monitoring the progress of reactions .
Drug Development
In the field of drug development, Boc-Lys(Fmoc)-OMe can be used in the synthesis of drug candidates. Its use in peptide synthesis makes it valuable for creating peptide-based drugs .
Proteomics
In proteomics, Boc-Lys(Fmoc)-OMe can be used in the synthesis of peptides for protein identification and characterization .
Mechanism of Action
Target of Action
Boc-Lys(Fmoc)-OMe is a derivative of the amino acid lysine, which is used as a reagent in Fmoc solid-phase peptide synthesis . The primary targets of this compound are the peptide sequences that are being synthesized .
Mode of Action
The compound interacts with its targets by coupling with the peptide sequences during the synthesis process . This interaction results in the incorporation of the lysine derivative into the peptide sequence, thereby influencing the properties of the resulting peptide.
Biochemical Pathways
The biochemical pathways affected by Boc-Lys(Fmoc)-OMe are those involved in peptide synthesis. The compound plays a crucial role in the solid-phase synthesis of pentasubstituted dihydroimidazolylbutyl dihydroimidazol-3-ium salts by coupling with p-methylbenzhydrylamine (MBHA) resin .
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl (2S)-6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N2O6/c1-27(2,3)35-26(32)29-23(24(30)33-4)15-9-10-16-28-25(31)34-17-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h5-8,11-14,22-23H,9-10,15-17H2,1-4H3,(H,28,31)(H,29,32)/t23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUSZDVABASFMMF-QHCPKHFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00718456 | |
| Record name | Methyl N~2~-(tert-butoxycarbonyl)-N~6~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-lysinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00718456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Lys(Fmoc)-OMe | |
CAS RN |
133628-28-1 | |
| Record name | Methyl N~2~-(tert-butoxycarbonyl)-N~6~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-lysinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00718456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





